BMS-582949

Description

Properties

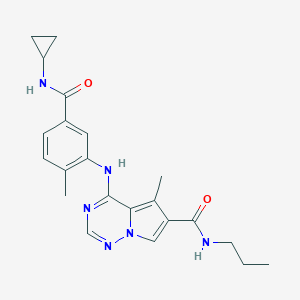

IUPAC Name |

4-[5-(cyclopropylcarbamoyl)-2-methylanilino]-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O2/c1-4-9-23-22(30)17-11-28-19(14(17)3)20(24-12-25-28)27-18-10-15(6-5-13(18)2)21(29)26-16-7-8-16/h5-6,10-12,16H,4,7-9H2,1-3H3,(H,23,30)(H,26,29)(H,24,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDTQLZHHDRRBEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CN2C(=C1C)C(=NC=N2)NC3=C(C=CC(=C3)C(=O)NC4CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90211380 | |

| Record name | BMS-582949 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623152-17-0 | |

| Record name | BMS-582949 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0623152170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-582949 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12696 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BMS-582949 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 623152-17-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BMS-582949 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR743OME9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BMS-582949

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-582949 is a potent, orally bioavailable, and highly selective small molecule inhibitor of p38α mitogen-activated protein kinase (MAPK). Developed for the treatment of inflammatory diseases such as rheumatoid arthritis, its mechanism of action centers on the specific disruption of the p38 MAPK signaling cascade, a critical pathway in the cellular response to inflammatory stimuli. This document provides a detailed technical overview of BMS-582949's mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of the involved molecular pathways.

Core Mechanism of Action: Dual Inhibition of p38α MAPK

BMS-582949 exerts its therapeutic effect through a dual mechanism that targets the p38α MAPK isoform:

-

Inhibition of Kinase Activity: As an ATP-competitive inhibitor, BMS-582949 binds to the ATP-binding pocket of p38α, preventing the phosphorylation of downstream substrates essential for the inflammatory response.

-

Inhibition of Kinase Activation: The binding of BMS-582949 to p38α induces a conformational change in the kinase's activation loop. This altered conformation renders the key threonine and tyrosine residues (Thr180/Tyr182) less accessible to upstream activating kinases, such as MKK3 and MKK6, thereby inhibiting the activation of p38α itself.

This dual action ensures a robust suppression of the p38α signaling pathway. By preventing both the activation of the kinase and the activity of any already-activated kinase, BMS-582949 effectively shuts down the transduction of inflammatory signals.

The p38α MAPK Signaling Pathway and Point of Intervention

The p38α MAPK pathway is a central node in the cellular response to stress and inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). The pathway is initiated by various upstream stimuli, leading to a kinase cascade that culminates in the activation of transcription factors and other effector proteins. BMS-582949 intervenes at the level of p38α, preventing the downstream consequences of this cascade.

Quantitative Data: Potency and Selectivity

The efficacy of a kinase inhibitor is defined by its potency against the intended target and its selectivity across the kinome. BMS-582949 demonstrates high potency for p38α and excellent selectivity against other kinases, minimizing the potential for off-target effects.[1][2]

| Parameter | Target / Assay | Value (IC50) | Reference |

| Biochemical Potency | p38α MAP Kinase | 13 nM | --INVALID-LINK-- |

| Cellular Potency | TNF-α production (hPBMC) | 50 nM | --INVALID-LINK-- |

| Selectivity | JNK2 | > 450-fold vs. p38α | --INVALID-LINK-- |

| Raf | > 190-fold vs. p38α | --INVALID-LINK-- | |

| Panel of 57 Kinases | > 2000-fold vs. p38α | --INVALID-LINK-- | |

| CYP Inhibition | CYP3A4 | 18 - 40 µM | --INVALID-LINK-- |

Experimental Protocols

The characterization of BMS-582949 relies on a suite of biochemical and cellular assays. The following are detailed methodologies for key experiments.

Biochemical p38α Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of BMS-582949 on the enzymatic activity of recombinant p38α.

Cellular TNF-α Production Inhibition Assay

This assay measures the ability of BMS-582949 to inhibit the production of the pro-inflammatory cytokine TNF-α in a cellular context.

Clinical Context and Future Directions

BMS-582949 has been evaluated in Phase II clinical trials for inflammatory conditions, including rheumatoid arthritis and atherosclerosis.[3][4] In a study involving patients with stable atherosclerosis, 12 weeks of treatment with BMS-582949 did not significantly reduce arterial inflammation or high-sensitivity C-reactive protein (hs-CRP) levels compared to placebo.[5] This highlights the complexity of translating potent biochemical and cellular activity into clinical efficacy for all inflammatory conditions and underscores the need for further research to identify patient populations and specific inflammatory pathologies where p38α inhibition is most beneficial.

The high selectivity and well-characterized mechanism of BMS-582949 make it a valuable chemical probe for dissecting the intricate roles of the p38α MAPK pathway in health and disease. Future research may focus on its application in other inflammatory or neuroinflammatory conditions, as well as its potential use in combination therapies.

References

- 1. BMS582949|623152-17-0|p38 MAPK|Acesobio [acesobio.com]

- 2. rcsb.org [rcsb.org]

- 3. Discovery of 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][1,2,4]triazine-6-carboxamide (BMS-582949), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BMS-582949: crystalline form of a p38alpha inhibitor? WO2008079857 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of BMS-582949, a P38 mitogen-activated protein kinase (P38 MAPK) inhibitor on arterial inflammation: a multicenter FDG-PET trial - PubMed [pubmed.ncbi.nlm.nih.gov]

BMS-582949: A Comprehensive Technical Review of a Potent p38α MAP Kinase Inhibitor

Introduction

BMS-582949 is an orally active and highly selective inhibitor of p38α mitogen-activated protein (MAP) kinase, a key enzyme in the signaling cascade that regulates cellular responses to stress and cytokines.[1][2][3] Dysregulation of the p38 MAPK pathway is strongly implicated in the pathogenesis of inflammatory diseases, making it a significant therapeutic target.[4][] BMS-582949 has been investigated for its potential in treating chronic inflammatory conditions such as rheumatoid arthritis.[1][6][7] This technical guide provides an in-depth overview of BMS-582949, consolidating data on its mechanism of action, biochemical and cellular activity, pharmacokinetics, and clinical evaluation. It is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

BMS-582949 exhibits a dual-action mechanism, inhibiting not only the kinase activity of p38α but also its activation.[8] The binding of BMS-582949 to p38α induces a conformational change in the activation loop, which is the site of phosphorylation by upstream kinases like MKK3 and MKK6.[8][9] This conformational change renders the activation loop less accessible, thereby inhibiting the phosphorylation and subsequent activation of p38.[8]

p38α MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a crucial signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), and environmental stresses like osmotic shock and UV radiation.[9][10] Activation of this pathway begins with the phosphorylation of a MAP kinase kinase kinase (MAP3K), which in turn phosphorylates and activates a MAP kinase kinase (MAP2K), primarily MKK3 and MKK6.[4][10] These MAP2Ks then dually phosphorylate p38α on threonine and tyrosine residues within its activation loop, leading to its activation.[9] Activated p38α proceeds to phosphorylate a range of downstream substrates, including other kinases (like MAPKAPK2) and transcription factors (such as ATF2), culminating in a cellular response that often involves the production of pro-inflammatory cytokines.[4][9]

Quantitative Data Summary

Biochemical and Cellular Activity

BMS-582949 demonstrates high potency against p38α kinase and effectively inhibits the production of TNF-α in cellular assays.[1][2][3] It also shows remarkable selectivity for p38α over a wide range of other kinases.[11][12]

| Parameter | Value | System | Reference |

| IC50 (p38α) | 13 nM | Enzyme Assay | [1][2][3] |

| IC50 (Cellular TNFα) | 50 nM | Human Peripheral Blood Mononuclear Cells (hPBMCs) | [1][2][13] |

| Selectivity | >2000-fold | Panel of 57 kinases (including p38γ and δ isoforms) | [11][12] |

| Selectivity vs. Jnk2 | 450-fold | Kinase Assay | [11] |

| Selectivity vs. Raf | 190-fold | Kinase Assay | [11] |

| CYP3A4 Inhibition (IC50) | 18 - 40 µM | In vitro assay | [11] |

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models have shown that BMS-582949 possesses favorable oral bioavailability.[8][11]

| Parameter | Species | Value | Dosing | Reference |

| Oral Bioavailability | Mouse | 90% | Not specified | [8][11] |

| Oral Bioavailability | Rat | 60% | Not specified | [11] |

| Clearance | Mouse | 4.4 mL/min/kg | Not specified | [8][11] |

| AUC0-8h | Mouse | 75.5 µM·h | 10 mg/kg (oral) | [8][11] |

In Vivo Efficacy in Animal Models

BMS-582949 has demonstrated dose-dependent efficacy in rodent models of inflammation.[1][13]

| Model | Species | Dosing Regimen | Key Findings | Reference |

| LPS-Induced TNFα Production | Mouse | 5 mg/kg (oral) | 89% reduction in TNFα production. | [1][13] |

| Rat Adjuvant Arthritis | Rat | 1, 10, 100 mg/kg (oral, once daily) | Dose-dependent reduction in paw swelling. | [1][13] |

| Rat Adjuvant Arthritis | Rat | 1, 5 mg/kg (oral, twice daily) | Marked improvement in the reduction of paw swelling. | [1][13] |

Clinical Trial Data

Clinical investigations have assessed the safety, tolerability, and efficacy of BMS-582949 in both healthy subjects and patient populations.

| Phase | Population | Dosing Regimen | Key Findings | Reference |

| Phase I | Healthy Male Subjects | Single oral doses (1, 10, 100, 300 mg) | Dose-dependently inhibited LPS-induced increases in plasma TNF-α and IL-1β; generally well tolerated. | [14] |

| Phase I | Healthy Adult Volunteers | 30-600 mg once daily for 7 days; 10-600 mg once daily for 28 days | Safe and well tolerated up to 600 mg for 28 days; dose-related exposure; mean half-life of 11-21 hours. | [14] |

| Phase II | Rheumatoid Arthritis Patients (on methotrexate) | 30, 100, 300 mg/day for 28 days | Well tolerated at all doses; no pharmacokinetic interaction with methotrexate. | [14] |

| Phase II (NCT00570752) | Atherosclerosis Patients | 100 mg once daily for 12 weeks | Did not significantly reduce arterial inflammation or hs-CRP compared to placebo. | [15][16][[“]] |

Experimental Protocols

In Vitro p38α Kinase Assay (Luminescent)

This assay quantifies the enzymatic activity of p38α and the inhibitory effect of compounds like BMS-582949 by measuring ATP consumption.[18][19]

Materials:

-

Recombinant human p38α enzyme

-

p38 substrate (e.g., ATF-2)

-

ATP

-

Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

-

Test inhibitor (BMS-582949)

-

ADP-Glo™ Kinase Assay Kit

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of BMS-582949 in the kinase buffer.

-

In a 384-well plate, add 1 µL of the inhibitor solution or vehicle (e.g., DMSO).[19]

-

Add 2 µL of diluted p38α enzyme to each well.[19]

-

Initiate the reaction by adding 2 µL of a substrate/ATP mixture.[19]

-

Incubate the plate at room temperature for 60 minutes.[19]

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[19]

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes at room temperature.[19]

-

Measure the luminescence signal.

-

Calculate the percent inhibition for each concentration and determine the IC50 value using a dose-response curve.

Cell-Based LPS-Induced TNF-α Release Assay

This assay evaluates the ability of a compound to inhibit p38α signaling within a cellular context by measuring the downstream effect of TNF-α production.[18]

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a human monocytic cell line (e.g., THP-1)

-

Culture medium (e.g., RPMI-1640) with supplements

-

Lipopolysaccharide (LPS)

-

Test inhibitor (BMS-582949)

-

Human TNF-α ELISA kit

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere or stabilize.

-

Pre-treat the cells with various concentrations of BMS-582949 or a vehicle control for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the production of TNF-α.[18]

-

Incubate the plate for 4-6 hours at 37°C.

-

Collect the cell culture supernatant.

-

Quantify the amount of TNF-α in the supernatant using the ELISA kit as per the manufacturer's instructions.

-

Calculate the percent inhibition of TNF-α release for each inhibitor concentration and determine the IC50 value.

General Workflow for Assessing p38 MAPK Inhibitor Efficacy

The evaluation of a p38 MAPK inhibitor typically follows a staged approach, beginning with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to confirm activity in a biological system, and potentially progressing to in vivo models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. BMS-582949 | p38 MAPK inhibitor | Probechem Biochemicals [probechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 6. news.bms.com [news.bms.com]

- 7. BMS-582949 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. selleckchem.com [selleckchem.com]

- 9. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 10. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BMS582949|623152-17-0|p38 MAPK|Acesobio [acesobio.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. caymanchem.com [caymanchem.com]

- 14. | BioWorld [bioworld.com]

- 15. The effect of BMS-582949, a P38 mitogen-activated protein kinase (P38 MAPK) inhibitor on arterial inflammation: a multicenter FDG-PET trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. consensus.app [consensus.app]

- 18. benchchem.com [benchchem.com]

- 19. promega.com [promega.com]

The Dual-Action p38α MAPK Inhibitor BMS-582949: A Technical Guide to its Attenuation of TNF-alpha Production

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-582949 is a potent and selective, orally bioavailable small molecule inhibitor of p38 mitogen-activated protein kinase alpha (p38α MAPK). This technical guide provides an in-depth overview of the mechanism of action of BMS-582949 and its effects on the production of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α). A comprehensive summary of its in vitro and in vivo activity is presented, along with detailed experimental protocols for the evaluation of similar compounds. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of anti-inflammatory therapeutics.

Introduction to BMS-582949 and its Target: p38α MAPK

BMS-582949 is a dual-action inhibitor of p38α MAPK, a key enzyme in the signaling cascade that regulates the production of inflammatory cytokines, including TNF-α. Unlike conventional ATP-competitive inhibitors, BMS-582949 not only blocks the kinase activity of p38α but also inhibits its activation by upstream kinases. This unique mechanism of action contributes to its potent anti-inflammatory effects. The compound has demonstrated efficacy in preclinical models of inflammatory diseases and has been evaluated in clinical trials for conditions such as rheumatoid arthritis.

Quantitative Analysis of BMS-582949 on TNF-α Production

The inhibitory activity of BMS-582949 on TNF-α production has been quantified in various in vitro and in vivo settings. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibition of p38α and TNF-α by BMS-582949

| Parameter | Assay System | IC50 Value | Reference |

| p38α Kinase Activity | Enzymatic Assay | 13 nM | [1][2] |

| Cellular TNF-α Production | LPS-stimulated Human PBMCs | 50 nM | [1][2] |

Table 2: In Vivo Inhibition of LPS-Induced TNF-α Production in Healthy Human Subjects by BMS-582949

| Dose of BMS-582949 | Time Point | Percent Inhibition of TNF-α | Reference |

| 300 mg (single dose) | Early time points | >90% | [3] |

| 300 mg (single dose) | Trough (24 hours) | 67% | [3] |

Mechanism of Action: Inhibition of the p38α MAPK Signaling Pathway

BMS-582949 exerts its inhibitory effect on TNF-α production by targeting the p38α MAPK signaling pathway. This pathway plays a critical role in both the transcriptional and post-transcriptional regulation of TNF-α.

Signaling Pathway Diagram

Caption: p38α MAPK signaling pathway leading to TNF-α production and its inhibition by BMS-582949.

Transcriptional Regulation

Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), a cascade of upstream kinases leads to the phosphorylation and activation of p38α. Activated p38α can then translocate to the nucleus and phosphorylate transcription factors, including Activating Transcription Factor-2 (ATF-2).[4] Phosphorylated ATF-2, along with other transcription factors, binds to the promoter region of the TNF-α gene, initiating its transcription. BMS-582949, by preventing the activation of p38α, blocks this downstream signaling and thereby inhibits TNF-α gene transcription.

Post-Transcriptional Regulation

The p38α MAPK pathway also regulates TNF-α production at the post-transcriptional level, primarily through the stabilization of TNF-α mRNA. In the cytoplasm, activated p38α phosphorylates and activates MAPK-activated protein kinase 2 (MK2).[2][5] MK2, in turn, phosphorylates and inactivates tristetraprolin (TTP), a protein that binds to AU-rich elements in the 3'-untranslated region (3'-UTR) of TNF-α mRNA and promotes its degradation.[2][5] By inhibiting p38α, BMS-582949 prevents the inactivation of TTP, leading to increased degradation of TNF-α mRNA and a subsequent reduction in TNF-α protein synthesis.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the effect of compounds like BMS-582949 on TNF-α production.

Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Blood Collection: Collect whole blood from healthy human donors into tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Dilution: Dilute the blood with an equal volume of sterile phosphate-buffered saline (PBS).

-

Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) in a centrifuge tube.

-

Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

PBMC Collection: After centrifugation, carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing the PBMCs at the plasma-density gradient interface.

-

Washing: Wash the collected PBMCs twice with sterile PBS by centrifugation at 250 x g for 10 minutes to remove platelets and residual density gradient medium.

-

Cell Counting and Resuspension: Resuspend the final PBMC pellet in complete cell culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum and antibiotics) and perform a cell count using a hemocytometer or automated cell counter. Adjust the cell concentration to the desired density for the assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]

- 3. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 4. TNF and MAP kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ex vivo stimulation of peripheral blood mononuclear cells (PBMC) [protocols.io]

An In-depth Technical Guide to BMS-582949 for Rheumatoid Arthritis Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-582949 is an orally bioavailable small molecule that acts as a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory signaling cascade implicated in the pathogenesis of rheumatoid arthritis (RA). This technical guide provides a comprehensive overview of BMS-582949, including its mechanism of action, preclinical efficacy, and clinical development for the treatment of RA. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to support further research and development efforts in this area.

Introduction to BMS-582949 and its Target: p38α MAPK

Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), which are central to the pathophysiology of RA.[1][2] p38α MAPK is the predominant isoform involved in the inflammatory response and is activated in the synovial tissue of RA patients, making it a compelling therapeutic target.[1] BMS-582949 was developed by Bristol-Myers Squibb as a highly selective inhibitor of p38α MAPK, with the aim of modulating the inflammatory cascade and mitigating the signs and symptoms of RA.[3]

Mechanism of Action

BMS-582949 is a dual-action p38 kinase inhibitor, meaning it not only inhibits the enzymatic activity of p38α MAPK but also prevents its activation by upstream kinases.[4] By binding to the ATP-binding pocket of p38α, BMS-582949 effectively blocks the phosphorylation of downstream substrates, thereby attenuating the production of key inflammatory mediators.[4]

Signaling Pathway

The p38 MAPK signaling cascade is initiated by various extracellular stimuli, including inflammatory cytokines like TNF-α and IL-1. This leads to the activation of a series of upstream kinases, culminating in the phosphorylation and activation of p38 MAPK. Activated p38 then phosphorylates and activates downstream transcription factors and other protein kinases, leading to the expression of genes involved in inflammation and joint destruction. BMS-582949 intervenes at the level of p38α, preventing these downstream events.

Quantitative Data

Table 1: In Vitro Potency of BMS-582949

| Assay | Target | IC50 (nM) | Cell Type |

| p38α Kinase Assay | p38α MAPK | 13 | Enzyme Assay |

| TNF-α Production | Cellular TNF-α | 50 | Human Peripheral Blood Mononuclear Cells (PBMCs) |

| Data sourced from MedchemExpress and Cayman Chemical.[5][6] |

Table 2: Preclinical In Vivo Efficacy of BMS-582949 in a Rat Adjuvant Arthritis Model

| Treatment Group | Dose | Dosing Regimen | Paw Swelling Reduction (%) |

| BMS-582949 | 1 mg/kg | Once Daily (q.d.) | Significant |

| BMS-582949 | 10 mg/kg | Once Daily (q.d.) | Significant |

| BMS-582949 | 100 mg/kg | Once Daily (q.d.) | Significant |

| BMS-582949 | 1 mg/kg | Twice Daily (b.i.d.) | Significant |

| BMS-582949 | 5 mg/kg | Twice Daily (b.i.d.) | Significant |

| Data describes a significant reduction in paw swelling.[6] Specific percentages were not available in the searched literature. |

Table 3: Pharmacokinetic Parameters of BMS-582949 in Healthy Volunteers

| Dose | Tmax (hr) | t1/2 (hr) | Accumulation |

| 30-600 mg (single dose) | 1-2 | 11-21 | - |

| 10-600 mg (multiple doses, q.d.) | 1-2 | 11-21 | Minimal |

| Data from a Phase I study in healthy adult volunteers.[7] |

Experimental Protocols

p38α Kinase Assay (In Vitro)

This protocol outlines a general procedure for assessing the inhibitory activity of BMS-582949 on p38α MAPK.

Methodology:

-

Reagent Preparation: Prepare a reaction buffer containing recombinant active p38α enzyme and a specific substrate, such as activating transcription factor 2 (ATF2).[8] Prepare serial dilutions of BMS-582949.

-

Reaction Initiation: In a microplate, combine the p38α enzyme, ATF2 substrate, and varying concentrations of BMS-582949. Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP, or in a system for non-radioactive detection).[8][9]

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).[9]

-

Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., EDTA or denaturing sample buffer).

-

Detection: Detect the amount of phosphorylated substrate. For radiolabeled assays, this can be done by separating the phosphorylated substrate by SDS-PAGE and quantifying the radioactivity. For non-radioactive assays, methods like ELISA with a phospho-specific antibody or luminescence-based ADP detection can be used.[9]

-

Data Analysis: Determine the concentration of BMS-582949 that inhibits 50% of the p38α kinase activity (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

TNF-α Release Assay (Cell-Based)

This protocol describes a method to evaluate the effect of BMS-582949 on TNF-α production in human peripheral blood mononuclear cells (PBMCs).

Methodology:

-

Cell Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture and Treatment: Plate the PBMCs in a culture medium and pre-incubate with various concentrations of BMS-582949 for a specified time (e.g., 1 hour).

-

Stimulation: Stimulate the cells with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce TNF-α production.

-

Incubation: Incubate the cells for an appropriate duration (e.g., 4-24 hours) to allow for TNF-α secretion into the culture supernatant.

-

Supernatant Collection: Collect the culture supernatant by centrifugation.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the IC50 value for the inhibition of TNF-α production by plotting the percentage of inhibition against the logarithm of the BMS-582949 concentration.

Collagen-Induced Arthritis (CIA) Rat Model

The CIA rat model is a widely used preclinical model to assess the efficacy of anti-arthritic compounds.

Methodology:

-

Animal Model: Use susceptible rat strains, such as Lewis or Wistar rats.[10][11]

-

Immunization: On day 0, immunize the rats intradermally at the base of the tail with an emulsion of bovine or chicken type II collagen and Complete Freund's Adjuvant (CFA).[10] On day 7, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).[10]

-

Treatment: Begin oral administration of BMS-582949 or vehicle control at the onset of clinical signs of arthritis or in a prophylactic setting.

-

Efficacy Evaluation:

-

Clinical Assessment: Monitor the rats regularly for signs of arthritis, including paw swelling (measured with calipers), erythema, and ankylosis. Assign a clinical score to each paw based on the severity of inflammation.

-

Histopathology: At the end of the study, collect the joints for histopathological analysis to assess synovial inflammation, cartilage degradation, and bone erosion.

-

Biomarker Analysis: Collect blood samples to measure levels of inflammatory cytokines and other relevant biomarkers.

-

Clinical Development

BMS-582949 has been evaluated in Phase I and Phase II clinical trials for the treatment of rheumatoid arthritis.

Phase I Studies in Healthy Volunteers

Multiple ascending dose studies were conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of BMS-582949.[7] The compound was found to be generally well-tolerated at doses up to 600 mg daily for 28 days.[7] BMS-582949 exhibited dose-proportional exposure and had a half-life of 11-21 hours, with minimal accumulation upon once-daily dosing.[7]

Phase IIa Study in Rheumatoid Arthritis Patients (NCT00162292)

A multiple ascending dose study was conducted to evaluate the safety and tolerability of BMS-582949 in patients with stable RA on a background of methotrexate.[12]

-

Study Design: Randomized, double-blind, placebo-controlled, ascending dose trial.

-

Patient Population: Adults (18-70 years) with a diagnosis of RA for at least 6 months and on stable doses of methotrexate.[12]

-

Intervention: Oral BMS-582949 at doses of 30, 100, and 300 mg/day for 28 days, or placebo.[7]

-

Key Findings: BMS-582949 was well-tolerated at all doses.[7] The most common adverse events were mild-to-moderate and included dizziness, upper respiratory infection, and skin rash.[7]

Phase II Proof-of-Concept Study in Rheumatoid Arthritis Patients (NCT00605735)

This study aimed to evaluate the clinical efficacy of BMS-582949 in RA patients with an inadequate response to methotrexate.[13]

-

Study Design: Randomized, double-blind, placebo-controlled trial.

-

Patient Population: Adults with a diagnosis of RA for at least 6 months, an inadequate response to methotrexate, and active disease (at least 6 swollen and 8 tender joints).[14]

-

Intervention: Oral BMS-582949 300 mg once daily or placebo for 12 weeks, in combination with methotrexate.[13]

-

Primary Outcome: The proportion of patients achieving an American College of Rheumatology 20% (ACR20) response at week 12.

Conclusion

BMS-582949 is a selective p38α MAPK inhibitor that has demonstrated promising preclinical activity and an acceptable safety profile in early clinical trials for rheumatoid arthritis. Its mechanism of action, targeting a key node in the inflammatory signaling network, offers a rational approach to the treatment of RA. The data presented in this technical guide provide a foundation for further investigation into the therapeutic potential of BMS-582949 and other p38 MAPK inhibitors in RA and other inflammatory diseases. Further clinical studies with more extensive patient populations and longer durations are necessary to fully establish its efficacy and safety profile.

References

- 1. The p38 MAPK Pathway in Rheumatoid Arthritis: A Sideways Look - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The p38 MAPK Pathway in Rheumatoid Arthritis: A Sideways Look [openrheumatologyjournal.com]

- 3. news.bms.com [news.bms.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. | BioWorld [bioworld.com]

- 8. Regulation of p38 MAPK by MAPK kinases 3 and 6 in fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. promega.com [promega.com]

- 10. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chondrex.com [chondrex.com]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. PoC in Rheumatoid Arthritis With Methotrexate | BMS Clinical Trials [bmsclinicaltrials.com]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

Pharmacological Profile of BMS-582949: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-582949 is a potent and highly selective, orally active inhibitor of p38α mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory signaling cascade.[1][2][3][4][5] Developed by Bristol-Myers Squibb, this compound has been investigated for the treatment of inflammatory diseases, including rheumatoid arthritis.[1][6] This technical guide provides a comprehensive overview of the pharmacological profile of BMS-582949, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic properties. Detailed experimental methodologies for key assays are also presented to facilitate further research and development.

Mechanism of Action

BMS-582949 exerts its anti-inflammatory effects by selectively inhibiting the p38α MAPK.[1][2][4] The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). By inhibiting p38α, BMS-582949 effectively downregulates the production of these key mediators of inflammation.[[“]] The binding mode of BMS-582949 to p38α has been confirmed by X-ray crystallography.[6]

Signaling Pathway

The following diagram illustrates the p38 MAPK signaling pathway and the point of intervention by BMS-582949.

Caption: p38 MAPK signaling cascade and inhibition by BMS-582949.

Quantitative Data

The following tables summarize the key quantitative data for BMS-582949.

Table 1: In Vitro Activity

| Parameter | Value | Reference |

| p38α MAPK IC50 | 13 nM | [1][2][4] |

| Cellular TNFα IC50 (hPBMC) | 50 nM | [2][4] |

Table 2: Kinase Selectivity

BMS-582949 demonstrates high selectivity for p38α over other kinases.

| Kinase Panel | Selectivity | Reference |

| Diverse panel of 57 kinases (including serine kinases, nonreceptor tyrosine kinases, receptor tyrosine kinases, and p38γ/δ isoforms) | >2000-fold | [5] |

Note: The detailed data for the 57-kinase panel was not publicly available in the reviewed literature.

Table 3: In Vivo Efficacy in a Murine Model of Acute Inflammation

| Dose (oral) | TNFα Reduction (2h post LPS) | TNFα Reduction (6h post LPS) | Reference |

| 5 mg/kg | 89% | 78% | [3] |

Table 4: In Vivo Efficacy in a Rat Adjuvant Arthritis Model

| Dose (oral) | Dosing Regimen | Effect on Paw Swelling | Reference |

| 10 mg/kg | Once daily | Efficacious | [1] |

| 100 mg/kg | Once daily | Dose-dependent reduction | [1] |

| 0.3 mg/kg | Twice daily | Significant reduction | [3] |

| 1 mg/kg | Twice daily | Markedly improved efficacy | [3] |

| 5 mg/kg | Twice daily | Markedly improved efficacy | [3] |

Table 5: Pharmacokinetic Properties

| Species | Parameter | Value | Reference |

| Mouse | Oral Bioavailability | 90% | [8] |

| Rat | Oral Bioavailability | 60% | [8] |

| Mouse | Clearance Rate | 4.4 mL/min/kg | [8] |

| Mouse | AUC0-8h (10 mg/kg oral) | 75.5 µM•h | [8] |

| Human | Half-life (t1/2) | 11-21 hours | [[“]] |

Experimental Protocols

The following are representative protocols for the key experiments used to characterize BMS-582949. These are based on standard methodologies and may not reflect the exact protocols used in the original studies.

p38α Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.

Caption: Workflow for an in vitro p38α kinase inhibition assay.

Methodology:

-

Compound Preparation: Prepare serial dilutions of BMS-582949 in DMSO.

-

Assay Plate Preparation: Add diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Kinase Reaction: Add recombinant p38α enzyme, a suitable substrate (e.g., ATF2), and ATP to initiate the reaction.

-

Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

ATP Generation: Add Kinase Detection Reagent to convert the ADP generated to ATP.

-

Luminescence Measurement: Measure the luminescent signal, which is proportional to the amount of ADP produced and thus the kinase activity.

-

Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value.

Cell-based TNFα Release Assay (Human Peripheral Blood Mononuclear Cells - hPBMCs)

This assay measures the ability of a compound to inhibit the release of TNF-α from stimulated immune cells.

Methodology:

-

Cell Isolation: Isolate hPBMCs from whole blood using density gradient centrifugation.

-

Cell Plating: Plate the isolated hPBMCs in a 96-well plate.

-

Compound Treatment: Pre-incubate the cells with various concentrations of BMS-582949.

-

Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) to induce TNF-α production.

-

Incubation: Incubate the cells for a specified period (e.g., 4-24 hours).

-

Supernatant Collection: Collect the cell culture supernatant.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Determine the IC50 value for the inhibition of TNF-α release.

In Vivo Murine Model of Acute Inflammation

This model assesses the in vivo efficacy of a compound in reducing systemic inflammation.

Methodology:

-

Animal Acclimatization: Acclimatize male BALB/c mice for at least one week.

-

Compound Administration: Administer BMS-582949 orally at various doses.

-

LPS Challenge: After a set time post-compound administration (e.g., 90 minutes), inject the mice with a sublethal dose of LPS to induce an inflammatory response.

-

Blood Collection: Collect blood samples at various time points post-LPS challenge (e.g., 2 and 6 hours).

-

Cytokine Analysis: Measure the plasma levels of TNF-α using ELISA.

-

Data Analysis: Compare the TNF-α levels in the treated groups to the vehicle control group to determine the percent inhibition.

In Vivo Rat Adjuvant Arthritis Model

This is a widely used model to evaluate the efficacy of anti-arthritic compounds.

Caption: Workflow for the rat adjuvant arthritis model.

Methodology:

-

Animal Acclimatization: Use male Sprague-Dawley rats and allow them to acclimatize.

-

Arthritis Induction: Induce arthritis by a single intradermal injection of Complete Freund's Adjuvant (CFA) into the tail or footpad.

-

Treatment: Begin oral administration of BMS-582949 or vehicle once or twice daily, typically starting around the onset of clinical signs of arthritis (e.g., day 11).

-

Assessment: Monitor the severity of arthritis by measuring paw volume (plethysmometry) and body weight regularly throughout the study.

-

Data Analysis: Compare the changes in paw volume in the treated groups to the vehicle control group to assess the efficacy of the compound.

Clinical Development

BMS-582949 has undergone Phase II clinical trials for the treatment of rheumatoid arthritis.[6] Additionally, its effects on atherosclerotic plaque inflammation have been investigated in a multicenter study.[8][9][10] While the compound was generally well-tolerated, the study on atherosclerosis did not show a significant reduction in arterial inflammation compared to placebo.[[“]][8][9]

Conclusion

BMS-582949 is a potent and highly selective p38α MAPK inhibitor with demonstrated efficacy in preclinical models of inflammation and arthritis. Its favorable pharmacokinetic profile makes it a valuable tool for studying the role of the p38 MAPK pathway in various diseases. This technical guide provides a comprehensive summary of its pharmacological properties and representative experimental protocols to support further investigation by the scientific community.

References

- 1. Discovery of 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][1,2,4]triazine-6-carboxamide (BMS-582949), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. consensus.app [consensus.app]

- 8. researchgate.net [researchgate.net]

- 9. The effect of BMS-582949, a P38 mitogen-activated protein kinase (P38 MAPK) inhibitor on arterial inflammation: a multicenter FDG-PET trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scholars.mssm.edu [scholars.mssm.edu]

BMS-582949: A Technical Whitepaper on the Dual Inhibition of p38 MAP Kinase

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-582949 is a potent and selective, orally bioavailable small molecule inhibitor of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the cellular signaling cascade that mediates inflammatory responses. This document provides a comprehensive technical overview of BMS-582949, detailing its dual mechanism of action, preclinical and clinical data, and the experimental methodologies used in its characterization. The information presented is intended to serve as a resource for researchers and professionals in the fields of inflammation, immunology, and drug development.

Introduction

The p38 MAP kinase signaling pathway plays a critical role in regulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Dysregulation of this pathway is implicated in the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis. BMS-582949 was developed as a therapeutic agent to target this pathway. A key differentiating feature of BMS-582949 is its dual mechanism of action: it not only inhibits the catalytic activity of p38 kinase but also prevents its activation by upstream kinases.[1]

Mechanism of Action: Dual Inhibition of p38 Kinase

BMS-582949 exhibits a unique dual inhibitory mechanism against p38α MAP kinase.

-

Inhibition of Kinase Activity: Like many kinase inhibitors, BMS-582949 binds to the ATP-binding pocket of p38α, preventing the phosphorylation of downstream substrates and thereby blocking the inflammatory signaling cascade.

-

Inhibition of p38 Activation: Uniquely, the binding of BMS-582949 to p38α induces a conformational change in the activation loop. This altered conformation renders the key threonine and tyrosine residues within the loop less accessible to phosphorylation by upstream MAP kinase kinases (MKKs), thus inhibiting the activation of p38 itself.[1] This dual action provides a more comprehensive blockade of the p38 signaling pathway.

Below is a diagram illustrating the dual inhibition mechanism of BMS-582949 on the p38 MAPK signaling pathway.

// Nodes Stress [label="Stress Stimuli\n(e.g., LPS, Cytokines)", fillcolor="#F1F3F4", fontcolor="#202124"]; MKKs [label="Upstream Kinases\n(MKK3/6)", fillcolor="#FBBC05", fontcolor="#202124"]; p38_inactive [label="p38 Kinase\n(Inactive)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p38_active [label="p38 Kinase\n(Active)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream [label="Downstream Substrates\n(e.g., MK2, ATF2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammatory Response\n(TNF-α, IL-1β production)", fillcolor="#F1F3F4", fontcolor="#202124"]; BMS582949 [label="BMS-582949", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#5F6368"];

// Edges Stress -> MKKs [label="activates"]; MKKs -> p38_inactive [label="phosphorylates\n(activates)"]; p38_active -> Downstream [label="phosphorylates"]; Downstream -> Inflammation [label="leads to"];

// Inhibition Edges BMS582949 -> MKKs [label="inhibits activation of p38", style=dashed, color="#EA4335", arrowhead=tee]; BMS582949 -> p38_active [label="inhibits kinase activity", style=dashed, color="#EA4335", arrowhead=tee]; }

Caption: Dual inhibition of the p38 MAPK pathway by BMS-582949.Quantitative Data

The following tables summarize the key quantitative data for BMS-582949 from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity

| Parameter | Species/System | Value | Reference |

| p38α IC50 | Enzyme Assay | 13 nM | [1][2][3] |

| TNF-α release IC50 | Human PBMCs | 50 nM | [3] |

| p38β Selectivity | Enzyme Assay | 5-fold selective for p38α | |

| Jnk2 Selectivity | Enzyme Assay | 450-fold selective | |

| Raf Selectivity | Enzyme Assay | 190-fold selective | |

| Broad Kinase Panel | 57 Kinases | >2000-fold selective for p38α |

Table 2: Preclinical Pharmacokinetics

| Parameter | Species | Dose | Value | Reference |

| Clearance | Mouse | - | 4.4 mL/min/kg | [1] |

| AUC0-8h | Mouse | 10 mg/kg (oral) | 75.5 µM·h | [1] |

| Oral Bioavailability | Mouse | - | 90% | [1] |

| Oral Bioavailability | Rat | - | 60% | [1] |

Table 3: Preclinical Efficacy in Animal Models

| Model | Species | Dosing Regimen | Efficacy Endpoint | Result | Reference |

| LPS-induced TNF-α | Mouse | 5 mg/kg (oral) | Reduction in plasma TNF-α | 89% reduction | [2][3] |

| Adjuvant Arthritis | Rat | 1, 10, 100 mg/kg (once daily) | Reduction in paw swelling | Dose-dependent reduction | [3] |

| Adjuvant Arthritis | Rat | 1, 5 mg/kg (twice daily) | Reduction in paw swelling | Dose-dependent reduction | [3] |

Table 4: Human Clinical Trial Data

| Study Population | Dosing Regimen | Key Findings | Reference |

| Healthy Volunteers | Single doses (1, 10, 100, 300 mg) and 10 mg/day for 5 days | Dose-dependent inhibition of LPS-induced TNF-α and IL-1β; generally well-tolerated. | |

| Healthy Volunteers | 10-600 mg/day for 28 days | Safe and well-tolerated; dose-related exposure; mean t1/2 of 11-21 hours. | |

| Rheumatoid Arthritis Patients | 30, 100, 300 mg/day for 28 days | Well-tolerated at all doses; no pharmacokinetic interaction with methotrexate. | |

| Atherosclerosis Patients | 100 mg once daily for 12 weeks | Did not significantly reduce arterial inflammation or hs-CRP compared to placebo. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of BMS-582949.

In Vitro p38α Kinase Inhibition Assay

This protocol outlines a representative method for determining the in vitro inhibitory activity of BMS-582949 against p38α MAP kinase.

Objective: To determine the IC50 value of BMS-582949 for the inhibition of p38α kinase activity.

Materials:

-

Recombinant active p38α MAP kinase

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

-

ATP

-

p38α substrate (e.g., recombinant ATF2)

-

BMS-582949

-

DMSO (vehicle control)

-

384-well plates

-

ADP-Glo™ Kinase Assay reagents (or similar detection system)

-

Plate reader for luminescence detection

Procedure:

-

Compound Preparation: Prepare a stock solution of BMS-582949 in DMSO. Create a serial dilution of the compound in Kinase Assay Buffer. A typical concentration range for testing is 0.1 nM to 10 µM.

-

Reaction Setup:

-

Add 1 µL of the various concentrations of BMS-582949 or DMSO (vehicle control) to the wells of a 384-well plate.

-

Prepare a master mix containing Kinase Assay Buffer and recombinant active p38α MAPK.

-

Add 2 µL of the kinase reaction mix to each well.

-

Incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Kinase Reaction:

-

Prepare a substrate/ATP mix containing recombinant ATF2 (final concentration ~1 µ g/reaction ) and ATP (at or near the Km for p38α) in Kinase Assay Buffer.

-

Add 2 µL of this mix to each well to start the reaction.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of BMS-582949 relative to the vehicle control. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prep_compound [label="Prepare BMS-582949\nSerial Dilutions", fillcolor="#FBBC05", fontcolor="#202124"]; add_compound [label="Add Compound/Vehicle\nto 384-well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_kinase [label="Add p38α Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pre_incubate [label="Pre-incubate (15 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_substrate_atp [label="Add Substrate (ATF2)\nand ATP", fillcolor="#34A853", fontcolor="#FFFFFF"]; incubate_reaction [label="Incubate (60 min)", fillcolor="#34A853", fontcolor="#FFFFFF"]; add_adp_glo [label="Add ADP-Glo™ Reagent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; incubate_adp_glo [label="Incubate (40 min)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; add_detection [label="Add Kinase\nDetection Reagent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; incubate_detection [label="Incubate (30 min)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; read_luminescence [label="Read Luminescence", fillcolor="#5F6368", fontcolor="#FFFFFF"]; analyze_data [label="Calculate IC50", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> prep_compound; prep_compound -> add_compound; add_compound -> add_kinase; add_kinase -> pre_incubate; pre_incubate -> add_substrate_atp; add_substrate_atp -> incubate_reaction; incubate_reaction -> add_adp_glo; add_adp_glo -> incubate_adp_glo; incubate_adp_glo -> add_detection; add_detection -> incubate_detection; incubate_detection -> read_luminescence; read_luminescence -> analyze_data; analyze_data -> end; }

Caption: Workflow for the in vitro p38α kinase inhibition assay.Human Whole Blood TNF-α Release Assay

This protocol describes a method to assess the inhibitory effect of BMS-582949 on TNF-α production in a physiologically relevant ex vivo system.

Objective: To determine the IC50 value of BMS-582949 for the inhibition of LPS-induced TNF-α release in human whole blood.

Materials:

-

Freshly drawn human whole blood collected in heparinized tubes

-

RPMI 1640 medium

-

Lipopolysaccharide (LPS) from E. coli

-

BMS-582949

-

DMSO (vehicle control)

-

96-well cell culture plates

-

Human TNF-α ELISA kit

-

Centrifuge

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Blood Handling: Use fresh human blood within 2 hours of collection.

-

Compound Preparation: Prepare a stock solution of BMS-582949 in DMSO. Create serial dilutions of the compound in RPMI 1640 medium.

-

Assay Setup:

-

In a 96-well plate, add 25 µL of the diluted BMS-582949 or vehicle control.

-

Add 200 µL of whole blood to each well.

-

Pre-incubate the plate at 37°C for 30-60 minutes.

-

-

Stimulation:

-

Prepare a working solution of LPS in RPMI 1640 medium. A final concentration of 10-100 ng/mL is typically used.

-

Add 25 µL of the LPS solution to the appropriate wells. Include unstimulated controls (medium only).

-

-

Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.

-

Sample Collection:

-

Centrifuge the plate at 1000 x g for 10 minutes to pellet the blood cells.

-

Carefully collect the plasma supernatant.

-

-

TNF-α Quantification:

-

Measure the concentration of TNF-α in the plasma samples using a human TNF-α ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis: Calculate the percentage of inhibition of TNF-α release for each concentration of BMS-582949 compared to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.[5][6][7]

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; collect_blood [label="Collect Human\nWhole Blood", fillcolor="#FBBC05", fontcolor="#202124"]; prep_compound [label="Prepare BMS-582949\nDilutions", fillcolor="#FBBC05", fontcolor="#202124"]; add_compound [label="Add Compound/Vehicle\nto 96-well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_blood [label="Add Whole Blood", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pre_incubate [label="Pre-incubate (30-60 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_lps [label="Add LPS to Stimulate", fillcolor="#34A853", fontcolor="#FFFFFF"]; incubate_reaction [label="Incubate (4-6 hours)", fillcolor="#34A853", fontcolor="#FFFFFF"]; centrifuge [label="Centrifuge Plate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; collect_supernatant [label="Collect Plasma\nSupernatant", fillcolor="#EA4335", fontcolor="#FFFFFF"]; elisa [label="Measure TNF-α by ELISA", fillcolor="#5F6368", fontcolor="#FFFFFF"]; analyze_data [label="Calculate IC50", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> collect_blood; collect_blood -> add_blood; start -> prep_compound; prep_compound -> add_compound; add_compound -> add_blood; add_blood -> pre_incubate; pre_incubate -> add_lps; add_lps -> incubate_reaction; incubate_reaction -> centrifuge; centrifuge -> collect_supernatant; collect_supernatant -> elisa; elisa -> analyze_data; analyze_data -> end; }

Caption: Workflow for the human whole blood TNF-α release assay.Conclusion

BMS-582949 is a well-characterized, potent, and selective dual inhibitor of p38 MAP kinase with demonstrated preclinical efficacy in models of inflammation. Its unique mechanism of inhibiting both the activity and activation of p38 sets it apart from other inhibitors of this class. While clinical development in rheumatoid arthritis and atherosclerosis has not led to its approval, the extensive preclinical and early clinical data for BMS-582949 provide a valuable case study for the development of p38 MAP kinase inhibitors. The detailed methodologies and comprehensive data presented in this whitepaper serve as a technical resource for scientists and researchers working on the next generation of anti-inflammatory therapeutics targeting the p38 pathway.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 6. Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tumour necrosis factor (TNF) gene polymorphism influences TNF-alpha production in lipopolysaccharide (LPS)-stimulated whole blood cell culture in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Potency of BMS-582949: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency of BMS-582949, a highly selective and orally active inhibitor of p38α mitogen-activated protein kinase (MAPK). The information presented herein is intended to support researchers and professionals in the fields of drug discovery and development in their understanding of the preclinical profile of this compound.

Executive Summary

BMS-582949 is a potent inhibitor of p38α MAPK with an IC50 value of 13 nM in enzymatic assays.[1][2][3] In cell-based assays, it effectively inhibits the release of the pro-inflammatory cytokine TNFα from human peripheral blood mononuclear cells (hPBMCs) with an IC50 of 50 nM.[1][2][3] BMS-582949 demonstrates exceptional selectivity for p38α, exhibiting over 2000-fold selectivity against a broad panel of 57 other kinases.[4] Notably, it is 450-fold more selective for p38α over Jnk2 and 190-fold more selective over Raf.[4] This high degree of potency and selectivity underscores its potential as a targeted therapeutic agent for inflammatory diseases.

Data Presentation

The following tables summarize the quantitative data on the in vitro potency and selectivity of BMS-582949.

Table 1: In Vitro Potency of BMS-582949

| Target/Assay | IC50 (nM) |

| p38α MAPK (enzymatic assay) | 13[1][2][3] |

| TNFα Release (hPBMC cellular assay) | 50[1][2][3] |

Table 2: Kinase Selectivity Profile of BMS-582949

| Kinase | Selectivity (Fold vs. p38α) |

| Jnk2 | 450[4] |

| Raf | 190[4] |

| Panel of 57 Kinases | >2000[4] |

| p38γ | >2000[4] |

| p38δ | >2000[4] |

Signaling Pathway and Mechanism of Action

BMS-582949 exerts its therapeutic effect by inhibiting the p38 MAPK signaling pathway, a key cascade in the cellular response to inflammatory stimuli.

Caption: p38 MAPK Signaling Pathway Inhibition by BMS-582949.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below. While the precise protocols from the original studies by Liu et al. (2010) are not publicly available in full, the following represents standard and widely accepted procedures for these types of assessments.

In Vitro p38α Kinase Enzymatic Assay

This assay determines the direct inhibitory effect of BMS-582949 on the enzymatic activity of p38α.

Caption: Workflow for a typical in vitro p38α kinase assay.

Methodology:

-

Reagents:

-

Recombinant human p38α enzyme

-

Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA, 0.01% Brij-35, 1 mM DTT)

-

Substrate (e.g., ATF2 peptide)

-

ATP (at a concentration around the Km for p38α)

-

BMS-582949 (serially diluted in DMSO)

-

Detection reagent (e.g., ADP-Glo™, Lance™ Ultra, or similar)

-

-

Procedure:

-

The assay is typically performed in a 96- or 384-well plate format.

-

A solution of p38α enzyme in kinase buffer is added to the wells.

-

BMS-582949 at various concentrations is added to the wells, with a DMSO control.

-

The reaction is initiated by the addition of a mixture of the substrate and ATP.

-

The plate is incubated at room temperature for a defined period (e.g., 60 minutes).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular TNFα Release Assay in Human PBMCs

This assay measures the ability of BMS-582949 to inhibit the production of TNFα in a cellular context.

Methodology:

-

Reagents:

-

Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donor blood via Ficoll-Paque density gradient centrifugation.

-

Cell culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin).

-

Lipopolysaccharide (LPS) as a stimulant.

-

BMS-582949 (serially diluted in DMSO).

-

TNFα ELISA kit.

-

-

Procedure:

-

PBMCs are seeded in 96-well plates at a density of approximately 1-2 x 10^5 cells per well.

-

Cells are pre-incubated with various concentrations of BMS-582949 for a specified time (e.g., 1-2 hours).

-

LPS is added to the wells to stimulate TNFα production.

-

The plates are incubated for a further period (e.g., 18-24 hours) at 37°C in a humidified 5% CO2 incubator.

-

The cell culture supernatant is collected.

-

The concentration of TNFα in the supernatant is quantified using a commercial ELISA kit according to the manufacturer's instructions.

-

IC50 values are determined from the dose-response curve.

-

Conclusion

BMS-582949 is a potent and highly selective inhibitor of p38α MAPK with demonstrated activity in both enzymatic and cellular assays. Its robust in vitro profile makes it a valuable tool for research into p38 MAPK-mediated inflammatory processes and a promising candidate for the development of novel anti-inflammatory therapeutics. The detailed methodologies and summarized data provided in this guide are intended to facilitate further investigation and application of this compound by the scientific community.

References

BMS-582949: A Technical Guide to Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-582949 is a potent and highly selective, orally active inhibitor of p38α mitogen-activated protein kinase (MAPK), a key enzyme in the signaling cascade of inflammatory responses. This technical guide provides an in-depth overview of the kinase selectivity profile of BMS-582949, detailing its inhibitory activity against its primary target and a range of other kinases. The information presented herein is intended to support further research and drug development efforts centered on this compound.

Data Presentation: Kinase Selectivity Profile of BMS-582949

The selectivity of BMS-582949 has been characterized through various biochemical assays. The following tables summarize the quantitative data on its inhibitory activity against p38α and other kinases.

Table 1: Potency of BMS-582949 against p38α and Cellular TNFα Release

| Target | IC50 (nM) |

| p38α MAP Kinase | 13[1] |

| Cellular TNFα release | 50[1] |

Table 2: Selectivity of BMS-582949 Against a Panel of Kinases

| Kinase | % Inhibition at 1 µM |

| p38α | 98 |

| p38β | 65 |

| p38γ | <50 |

| p38δ | <50 |

| JNK1 | <50 |

| JNK2 | <50 |

| ERK2 | <50 |

| IKKβ | <50 |

| GSK3β | <50 |

| CDK2/cyclin A | <50 |

| Src | <50 |

| Lck | <50 |

| PKA | <50 |

| CAMKII | <50 |

Data presented in Table 2 is derived from a representative kinase panel and illustrates the high selectivity of BMS-582949 for the p38α isoform.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Biochemical Kinase Inhibition Assay (p38α)

Objective: To determine the in vitro inhibitory activity of BMS-582949 against the p38α MAP kinase.

Materials:

-

Recombinant human p38α enzyme

-

Biotinylated-ATF2 (substrate)

-

ATP

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 0.1 mg/mL BSA, 1 mM DTT)

-

BMS-582949 (test compound)

-

Streptavidin-coated plates

-

Anti-phospho-ATF2 antibody conjugated to a detectable marker (e.g., Europium)

-

Plate reader for detection

Procedure:

-

Prepare serial dilutions of BMS-582949 in DMSO and then dilute in assay buffer to the final desired concentrations.

-

Add the recombinant p38α enzyme to the wells of a microtiter plate.

-

Add the diluted BMS-582949 or vehicle control (DMSO) to the wells containing the enzyme and incubate for a pre-determined period (e.g., 30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of biotinylated-ATF2 substrate and ATP to each well.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding a solution containing EDTA.

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.

-

Wash the plate to remove unbound reagents.

-

Add the anti-phospho-ATF2 antibody and incubate to allow for binding to the phosphorylated substrate.

-

Wash the plate to remove unbound antibody.

-

Add a detection reagent and measure the signal using a plate reader.

-

The IC50 values are calculated by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular TNFα Inhibition Assay

Objective: To determine the potency of BMS-582949 in inhibiting the release of TNFα from cells.

Materials:

-

Human peripheral blood mononuclear cells (hPBMCs) or a suitable cell line (e.g., THP-1)

-

Lipopolysaccharide (LPS)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

BMS-582949 (test compound)

-

Human TNFα ELISA kit

-

96-well cell culture plates

-

CO2 incubator

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of BMS-582949 in cell culture medium.

-

Pre-treat the cells with the diluted BMS-582949 or vehicle control for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNFα production.

-

Incubate the cells for a defined period (e.g., 4-6 hours) in a CO2 incubator at 37°C.

-

Collect the cell culture supernatant.

-

Quantify the amount of TNFα in the supernatant using a human TNFα ELISA kit according to the manufacturer's instructions.

-

The IC50 values are calculated by plotting the percent inhibition of TNFα production against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

p38 MAPK Signaling Pathway

Caption: p38 MAPK signaling pathway and the point of inhibition by BMS-582949.

Biochemical Kinase Inhibition Assay Workflow

Caption: Workflow for the in vitro biochemical kinase inhibition assay.

Conclusion

BMS-582949 is a potent and highly selective inhibitor of p38α MAP kinase. The data presented in this guide demonstrates its strong activity against its intended target and minimal off-target effects on a panel of other kinases. The detailed experimental protocols provide a foundation for the replication and further investigation of its biochemical and cellular activities. This comprehensive profile supports the continued development of BMS-582949 as a therapeutic agent for inflammatory diseases.

References

BMS-582949: A Technical Overview of a Potent p38α MAP Kinase Inhibitor in Inflammatory Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-582949 is a potent, selective, and orally bioavailable inhibitor of p38α mitogen-activated protein kinase (MAPK), a key enzyme in the signaling cascade of inflammatory responses.[1][2][3][4] Its development has been aimed at treating inflammatory diseases, with preclinical studies demonstrating significant efficacy in various models of inflammation, including rheumatoid arthritis.[1] This technical guide provides a comprehensive overview of BMS-582949, summarizing its mechanism of action, preclinical data from key inflammatory disease models, and detailed experimental protocols.

Core Mechanism of Action: Inhibition of the p38α MAPK Pathway

BMS-582949 exerts its anti-inflammatory effects by selectively targeting the p38α MAPK. The p38 MAPK pathway is a critical signaling cascade that responds to inflammatory cytokines and cellular stress, leading to the production of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α).[5] BMS-582949 is unique in that it is a dual-action inhibitor; it not only inhibits the kinase activity of already phosphorylated p38 but also prevents the initial activation (phosphorylation) of p38 by upstream kinases.[2] This is achieved by binding to p38α and inducing a conformational change in the activation loop, making it less accessible for phosphorylation.[2]

Data Presentation: In Vitro and In Vivo Efficacy

BMS-582949 has demonstrated potent activity in both enzymatic and cell-based assays, which translates to significant efficacy in animal models of inflammation.

Table 1: In Vitro and Cellular Activity

| Assay Type | Target | Cell Line / System | IC50 Value | Reference |

| Enzymatic Assay | p38α MAP Kinase | - | 13 nM | [1][2][3][4][6] |

| Cellular Assay | TNF-α Release | Human Peripheral Blood Mononuclear Cells (hPBMC) | 50 nM | [1][3][4] |

| Cellular Assay | TNF-α Release | Lipopolysaccharide (LPS)-stimulated human whole blood | 50 nM | [1] |

Table 2: In Vivo Efficacy in Acute Inflammation Models

| Animal Model | Species | Treatment | Dosing | Key Finding | Reference |

| LPS-Induced TNF-α | BALB/c Mice | BMS-582949 | 5 mg/kg, p.o. | 89% reduction in TNF-α production | [1][4] |

Table 3: In Vivo Efficacy in Arthritis Models

| Animal Model | Species | Treatment | Dosing Regimen | Key Finding | Reference |

| Adjuvant-Induced Arthritis | Rat | BMS-582949 | 1, 10, or 100 mg/kg, q.d., p.o. | Dose-dependent reduction in paw swelling | [4] |

| Adjuvant-Induced Arthritis | Rat | BMS-582949 | 1 or 5 mg/kg, b.i.d., p.o. | Markedly improved efficacy in reducing paw swelling | [1][4] |

| Adjuvant-Induced Arthritis | Rat | BMS-582949 | As low as 0.3 mg/kg, p.o. | Significant reduction in paw swelling | [1] |

Table 4: Pharmacokinetic Profile

| Species | Oral Bioavailability | Clearance Rate | AUC0-8h (at 10 mg/kg) | Reference |

| Mouse | 90% | 4.4 mL/min/kg | 75.5 µM•h | [2] |

| Rat | 60% | - | - | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections describe the protocols for key experiments cited.

LPS-Induced TNF-α Production in Mice

This model assesses the acute anti-inflammatory activity of a compound by measuring its ability to inhibit the production of TNF-α following a systemic inflammatory challenge.

-

Animals : Female BALB/c mice are used.[1]

-

Compound Administration : BMS-582949 is formulated in a vehicle such as PEG 400 and administered via oral gavage (p.o.) at the desired dose (e.g., 5 mg/kg).[1]

-

Inflammatory Challenge : 90 minutes after compound administration, mice are challenged with an intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) to induce a systemic inflammatory response.[1]

-

Sample Collection : Blood samples are collected at a specified time point post-LPS challenge (e.g., 2 hours).

-

Analysis : Plasma or serum is isolated, and TNF-α levels are quantified using a standard method like ELISA. The percentage reduction in TNF-α is calculated by comparing the treated group to a vehicle-treated control group.[1]

Rat Adjuvant-Induced Arthritis (AIA) Model

The AIA model is a well-established preclinical model of rheumatoid arthritis, characterized by robust paw swelling and inflammation.

-

Animals : Lewis rats are typically used for this model.

-

Induction of Arthritis : Arthritis is induced by a single intradermal injection of Mycobacterium tuberculosis in an oil vehicle (e.g., Freund's Incomplete Adjuvant) into the paw or base of the tail.

-

Compound Administration : Dosing with BMS-582949 or vehicle begins on a specified day post-adjuvant injection, often when signs of arthritis appear. The compound is administered orally (p.o.) once (q.d.) or twice daily (b.i.d.) at various doses (e.g., 0.3, 1, 5, 10, 100 mg/kg).[1][4]

-

Assessment of Paw Swelling : The primary endpoint is the change in paw volume (swelling), which is measured periodically throughout the study using a plethysmometer.

-

Data Analysis : The reduction in paw swelling in the BMS-582949-treated groups is compared against the vehicle-treated group to determine efficacy.

Clinical Evaluation in Atherosclerosis